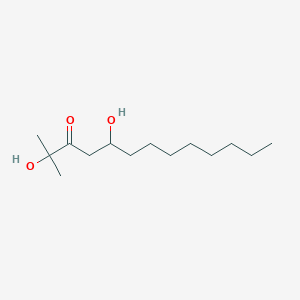
2,5-Dihydroxy-2-methyltridecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dihydroxy-2-methyltridecan-3-one is an organic compound with a complex structure that includes hydroxyl groups and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dihydroxy-2-methyltridecan-3-one can be achieved through several methods. One common approach involves the reaction of appropriate precursors under controlled conditions to introduce the hydroxyl and ketone functionalities. For instance, the compound can be synthesized by the hydroxylation of a suitable tridecane derivative followed by oxidation to form the ketone group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. This may include the use of catalysts, specific temperature and pressure conditions, and purification steps to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dihydroxy-2-methyltridecan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
2,5-Dihydroxy-2-methyltridecan-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,5-Dihydroxy-2-methyltridecan-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and interactions with other molecules. These functional groups can form hydrogen bonds, participate in redox reactions, and undergo nucleophilic or electrophilic attacks, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
- 2,5-Dihydroxy-2-methylheptan-3-one
- 2,5-Dihydroxy-2-methylhexan-3-one
- 2,5-Dihydroxy-2-methylpentan-3-one
Comparison: 2,5-Dihydroxy-2-methyltridecan-3-one is unique due to its longer carbon chain compared to similar compounds. This extended chain length can influence its physical properties, such as solubility and melting point, as well as its reactivity and potential applications. The presence of hydroxyl and ketone groups in a longer carbon chain provides distinct chemical behavior and opportunities for diverse applications.
Propriétés
Numéro CAS |
112402-57-0 |
|---|---|
Formule moléculaire |
C14H28O3 |
Poids moléculaire |
244.37 g/mol |
Nom IUPAC |
2,5-dihydroxy-2-methyltridecan-3-one |
InChI |
InChI=1S/C14H28O3/c1-4-5-6-7-8-9-10-12(15)11-13(16)14(2,3)17/h12,15,17H,4-11H2,1-3H3 |
Clé InChI |
RSEZWSPMBKVJPQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CC(=O)C(C)(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(7-Nitroquinazolin-4-yl)amino]-1-phenylethan-1-one](/img/structure/B14309475.png)
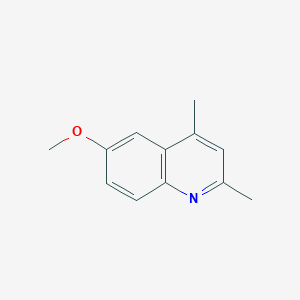

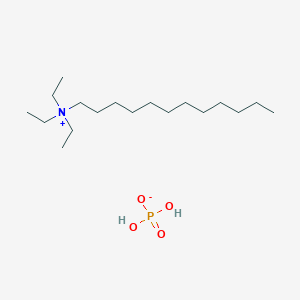
![1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14309495.png)
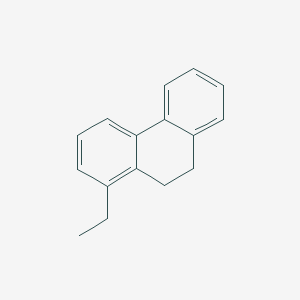

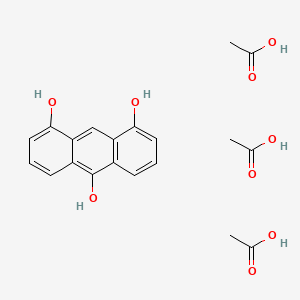
![Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate](/img/structure/B14309530.png)

![3-{4-[3-Oxo-3-(tetradecyloxy)prop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14309541.png)
![N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine](/img/structure/B14309542.png)
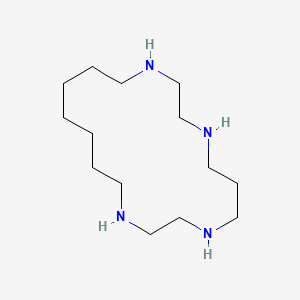
silane](/img/structure/B14309553.png)
